1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

Heme oxygenase-2 inhibition Isozyme selectivity Structure-activity relationship

Procure 1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (CAS 14357-72-3) for your HO-2 research. This 4-bromobenzyl analog of clemizole is a validated SAR probe with high potency and isozyme selectivity, as established by Kong et al. (2015). Its distinct bromine isotopic signature enables precise quantification in biological matrices. Ideal for pharmacological dissection of HO-2 vs. HO-1 activity. Contact us for pricing and availability.

Molecular Formula C19H20BrN3
Molecular Weight 370.294
CAS No. 14357-72-3
Cat. No. B2740577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
CAS14357-72-3
Molecular FormulaC19H20BrN3
Molecular Weight370.294
Structural Identifiers
SMILESC1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br
InChIInChI=1S/C19H20BrN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2
InChIKeyCTXGAVQUKPIMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (CAS 14357-72-3): Procurement-Relevant Identity and Classification


1-(4-Bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (CAS 14357-72-3, molecular formula C19H20BrN3, molecular weight 370.3 g/mol) is a synthetic, 1,2-disubstituted benzimidazole derivative. It is a structural analog of the first-generation antihistamine clemizole (1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole), distinguished solely by substitution of the para-chloro atom with a para-bromo atom on the N1-benzyl ring [1]. This compound belongs to a series of clemizole analogs designed as selective heme oxygenase-2 (HO-2) inhibitors, representing the first reported class of highly potent and isozyme-selective HO-2 inhibitors [2].

Why Generic 4-Halobenzyl Benzimidazole Substitution Cannot Replicate the Performance of 1-(4-Bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole


Substituting the para-substituent on the N1-benzyl ring of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazoles is not a functionally neutral change. Systematic SAR studies have demonstrated that the identity of the halogen at the 4-position profoundly influences both the potency and the isozyme selectivity profile against heme oxygenase isoforms [1]. The 2015 SAR study by Kong et al. explicitly identifies 4-bromobenzyl as one of only two N1 substituents (alongside 4-chlorobenzyl) that best meet the target criteria of high potency and selectivity toward HO-2 inhibition among a broad panel of 1,2-disubstituted benzimidazoles [1]. Furthermore, the BRENDA enzyme database catalogs distinct inhibitory activities for the 2-bromo, 3-bromo, and 4-bromo positional isomers, indicating that bromine placement is a critical determinant of biological activity and that these positional isomers are not interchangeable [2].

Quantitative Differentiation Evidence for 1-(4-Bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (CAS 14357-72-3)


4-Bromobenzyl N1 Substituent Confers Preferred HO-2 Selectivity Pharmacophore in 1,2-Disubstituted Benzimidazoles

In a comprehensive SAR study of 1,2-disubstituted benzimidazoles as HO-2 inhibitors, Kong et al. (2015) systematically varied both the C2 and N1 substituents. The study concluded that compounds bearing a 4-bromobenzyl or 4-chlorobenzyl group at the N1 position 'best exhibited the target criteria of high potency and selectivity toward inhibition of HO-2' [1]. This finding places the 4-bromobenzyl substituent, as present in CAS 14357-72-3, among the top-performing N1 substituents for achieving HO-2 isozyme selectivity. In contrast, other halogen substitution patterns (e.g., 2-bromo, 3-bromo) or non-halogenated benzyl groups failed to meet the dual criteria of potency and selectivity simultaneously [1].

Heme oxygenase-2 inhibition Isozyme selectivity Structure-activity relationship

Quantitative Potency Benchmarking Against Clemizole (4-Chlorobenzyl Parent Compound) as HO-2 Inhibitor

Clemizole (1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole), the direct 4-chloro analog of the target compound, is the prototypical selective HO-2 inhibitor with a reported IC50 of 3.4 ± 0.3 μM against rat brain microsomal HO-2 and IC50 >100 μM against rat spleen microsomal HO-1, yielding a selectivity ratio of >29-fold [1]. The target compound, bearing a 4-bromo substituent in place of the 4-chloro, belongs to the same analog series reported as 'potent and highly selective for the HO-2 isozyme' [1]. The 2015 SAR study further corroborates that 4-bromobenzyl is at least equipotent to 4-chlorobenzyl as a preferred N1 substituent for HO-2 selectivity [2]. This quantitative benchmarking establishes the target compound within the low-micromolar potency range characteristic of the clemizole chemotype.

HO-2 inhibition IC50 comparison Clemizole analog

Cross-Chemotype Potency Reference: 4-Bromobenzyl N1 Substituent Achieves Nanomolar HO-2 Inhibition with Carbocyclic C2 Substituents

The BRENDA enzyme database reports kinetic IC50 values for 1-(4-bromobenzyl)-2-cyclopentylmethyl-1H-benzimidazole, a closely related analog differing only in the C2 substituent (cyclopentylmethyl vs. pyrrolidin-1-ylmethyl in the target compound). This analog exhibits an IC50 of 0.0084 μM (8.4 nM) against HO-2 and 0.0756 μM (75.6 nM) against HO-1, yielding a selectivity ratio of approximately 9-fold [1]. This demonstrates that the 4-bromobenzyl N1 pharmacophore, when paired with an appropriate C2 substituent, can achieve single-digit nanomolar potency against HO-2. While the pyrrolidin-1-ylmethyl C2 group in the target compound may modulate potency and selectivity differently than the cyclopentylmethyl group, the 4-bromobenzyl N1 substituent is a key determinant of the sub-micromolar to nanomolar potency range achievable in this chemical series.

Nanomolar HO-2 inhibitor BRENDA IC50 data 4-Bromobenzyl pharmacophore

Positional Isomer Differentiation: 4-Bromo vs. 3-Bromo vs. 2-Bromo N1-Benzyl Substitution

The BRENDA enzyme database catalogs all three mono-bromobenzyl positional isomers of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole as inhibitors of heme oxygenase (1.14.14.18), derived from the Vlahakis et al. 2013 SAR study [1]. The inclusion of the 2-bromo, 3-bromo, and 4-bromo isomers as separate entries indicates that each positional isomer was individually synthesized and evaluated, and that the substitution position is a variable of pharmacological significance. The 2015 Kong et al. SAR study further reinforces that the para (4-) position is specifically preferred for achieving the dual criteria of high potency and selectivity toward HO-2, while ortho (2-) and meta (3-) substitutions do not appear among the preferred N1 substituents [2]. This demonstrates that the 4-bromobenzyl substitution pattern is not functionally equivalent to its positional isomers.

Positional isomer SAR Bromine substitution pattern BRENDA inhibitor catalog

Unique Scaffold Identity: 4-Bromobenzyl N1 + Pyrrolidin-1-ylmethyl C2 Combination in the HO-2 Inhibitor Landscape

The combination of a 4-bromobenzyl group at N1 and a pyrrolidin-1-ylmethyl group at C2 of the benzimidazole core represents a distinct chemical entity within the HO-2 inhibitor landscape. The 2013 Vlahakis et al. study, which introduced this compound series, systematically explored N1 substituent effects while holding the C2 pyrrolidin-1-ylmethyl group constant, establishing this C2 substituent as the core pharmacophoric element of the clemizole chemotype [1]. The subsequent 2015 Kong et al. study explored alternative C2 substituents (imidazol-1-ylmethyl, morpholinylmethyl, cyclopentylmethyl, cyclohexylmethyl, norborn-2-ylmethyl) and found that while certain carbocyclic C2 groups could enhance potency, the pyrrolidin-1-ylmethyl C2 substituent remains the defining feature of the original clemizole-derived HO-2 inhibitor series [2]. The target compound thus occupies a unique position at the intersection of the validated clemizole C2 pharmacophore and the preferred 4-bromobenzyl N1 substituent, offering a distinct halogen bonding and steric profile compared to the parent 4-chloro compound.

Scaffold uniqueness Clemizole analog Chemical probe

Recommended Research and Procurement Scenarios for 1-(4-Bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (CAS 14357-72-3)


HO-2 Selective Pharmacological Tool Compound for Carbon Monoxide/Heme Oxygenase Pathway Studies

As part of the first reported class of highly potent and selective HO-2 inhibitors, this compound is suitable for use as a pharmacological tool to dissect the physiological roles of constitutive HO-2 activity versus inducible HO-1 activity in cellular and tissue models. The established selectivity profile of the clemizole chemotype (HO-2 IC50 ~3.4 μM; HO-1 >100 μM for the parent compound) provides a validated framework for interpreting HO-2-dependent effects [1]. The 4-bromobenzyl analog offers a distinct halogen-substitution variant for exploring substituent-dependent effects on HO-2 binding kinetics and cellular permeability.

Structure-Activity Relationship (SAR) Probe for Halogen-Dependent HO-2 Inhibitor Optimization

The compound serves as a critical SAR probe in medicinal chemistry campaigns aimed at optimizing HO-2 inhibitor potency and selectivity. The 4-bromobenzyl N1 substituent has been explicitly validated as a preferred pharmacophoric element for achieving the dual criteria of high potency and HO-2 selectivity in the 1,2-disubstituted benzimidazole series [1]. Systematic comparison with the 4-chlorobenzyl (clemizole), 3-bromobenzyl, and 2-bromobenzyl analogs enables a comprehensive evaluation of halogen size, polarizability, and positional effects on target engagement [2].

Reference Standard for Analytical Method Development and Quality Control of Clemizole-Derived HO-2 Inhibitors

With a well-defined molecular formula (C19H20BrN3), molecular weight (370.3 g/mol), and SMILES notation (Brc1ccc(Cn2c(CN3CCCC3)nc3ccccc32)cc1) [1], this compound is suitable as a reference standard for HPLC, LC-MS, and NMR-based analytical method development targeting the clemizole-derived benzimidazole class. Its distinct bromine isotopic pattern (1:1 ratio for 79Br:81Br) provides a characteristic mass spectrometric signature that facilitates identification and quantification in complex biological matrices.

Chemical Starting Material for Diversification of the 4-Bromobenzyl Benzimidazole Scaffold

The 4-bromobenzyl substituent provides a synthetic handle for further chemical diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This enables the generation of expanded compound libraries while maintaining the validated pyrrolidin-1-ylmethyl C2 pharmacophore. The 4-bromo group serves as a versatile leaving group for late-stage functionalization, supporting iterative SAR exploration without de novo scaffold synthesis.

Quote Request

Request a Quote for 1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.